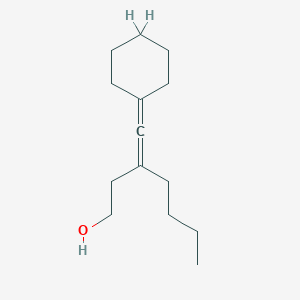![molecular formula C15H24O2 B14207916 1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione CAS No. 835597-64-3](/img/structure/B14207916.png)
1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione is an organic compound that features a cyclohexane ring substituted with a but-3-en-1-yl group and a pentane-1,3-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the But-3-en-1-yl Group: The but-3-en-1-yl group can be introduced via a Heck reaction, where a but-3-en-1-yl halide reacts with the cyclohexane ring in the presence of a palladium catalyst.
Attachment of the Pentane-1,3-dione Moiety: The pentane-1,3-dione moiety can be attached through a Claisen condensation reaction between an ester and a ketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes, with optimizations for yield and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the but-3-en-1-yl group, where halides or other nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halides (e.g., NaBr), nucleophiles (e.g., NaOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, substituted alkanes
Applications De Recherche Scientifique
1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione can be compared with other similar compounds, such as:
Cyclohexylpentane-1,3-dione: Lacks the but-3-en-1-yl group, resulting in different chemical and biological properties.
But-3-en-1-ylcyclohexane: Lacks the pentane-1,3-dione moiety, leading to variations in reactivity and applications.
Cyclohexylbutane-1,3-dione: Similar structure but with different substituents, affecting its overall behavior and uses.
The uniqueness of this compound lies in its combination of a cyclohexane ring, a but-3-en-1-yl group, and a pentane-1,3-dione moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
835597-64-3 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
1-(1-but-3-enylcyclohexyl)pentane-1,3-dione |
InChI |
InChI=1S/C15H24O2/c1-3-5-9-15(10-7-6-8-11-15)14(17)12-13(16)4-2/h3H,1,4-12H2,2H3 |
Clé InChI |
VDQASIXSBVMTJC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CC(=O)C1(CCCCC1)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



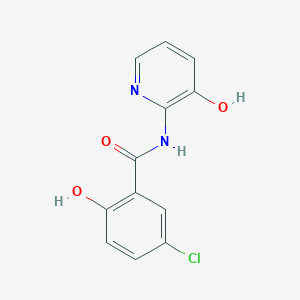
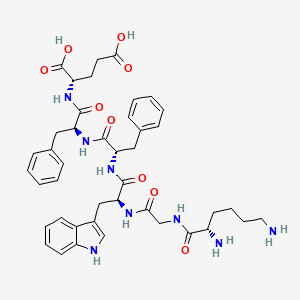
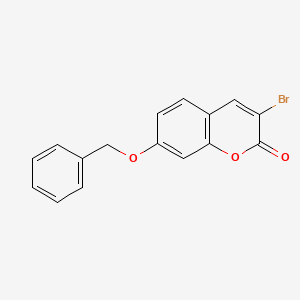
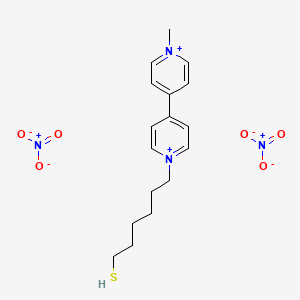
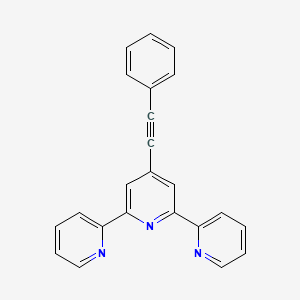
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)-](/img/structure/B14207884.png)

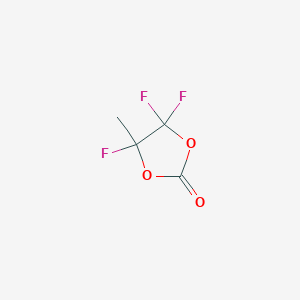
![Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-](/img/structure/B14207897.png)

![5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one](/img/structure/B14207906.png)
![4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane](/img/structure/B14207909.png)
